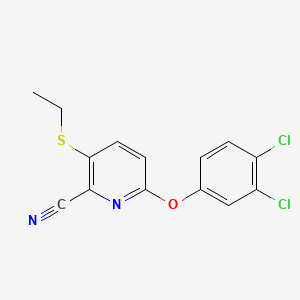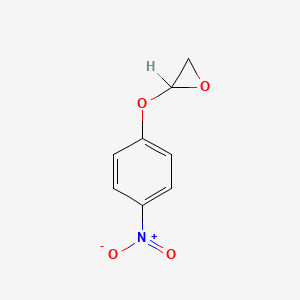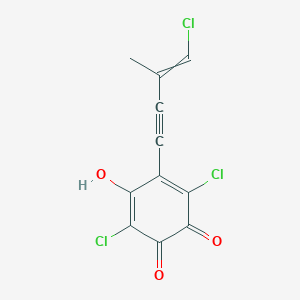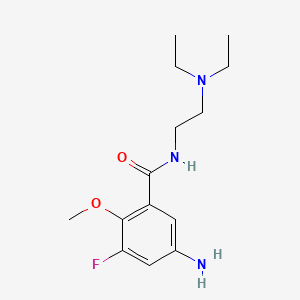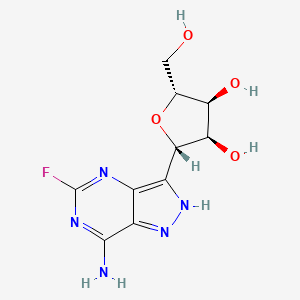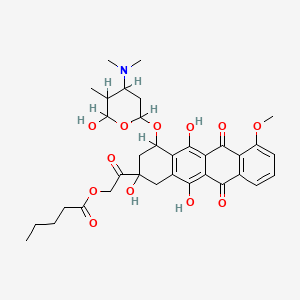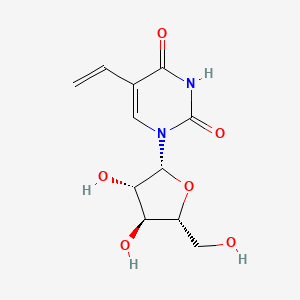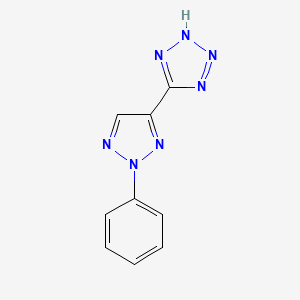
5-(2-phenyl-4-triazolyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-phenyl-4-triazolyl)-2H-tetrazole is a member of triazoles.
科学的研究の応用
Energetic Material Synthesis
Tetrazole energetic metal complexes (TEMCs), including derivatives of 5-substituted tetrazoles, are gaining attention for their remarkable properties suitable for energetic material applications. These compounds are synthesized through processes that offer advantages such as fewer separation steps, mild reaction conditions, and high yield, albeit with challenges in structural and property studies. Innovations in synthesis, including altering central metal ions and ligand numbers, are explored to meet specific requirements, emphasizing the potential of tetrazole derivatives in energetic materials research (Li Yin-chuan, 2011).
Tandem Catalysis in Heterocycle Synthesis
The synthesis of nitrogen-containing heterocycles, including tetrazoles, through tandem catalysis is a significant area of research. This approach facilitates the development of compounds with potential applications in medicinal chemistry, demonstrating the versatility of tetrazole derivatives in synthesizing complex molecules (J. F. Campos & S. Berteina‐Raboin, 2020).
Antimicrobial Research
Tetrazole hybrids, particularly those combining tetrazole with other antibacterial pharmacophores, show promise in enhancing efficacy against drug-resistant pathogens. Notable examples include tetrazole-oxazolidinone hybrids like Tedizolid, which have been marketed for treating bacterial infections, indicating the potential of tetrazole derivatives in developing new antibacterial agents (F. Gao, Jiaqi Xiao, & Gang Huang, 2019).
Biochemical Assays
Tetrazole derivatives are also utilized in biochemical assays, such as electron transport system (ETS) activity measurements in soils and sediments. The reduction of tetrazolium salts to formazan by microbial enzymes serves as an indicator of microbial activity, showcasing the application of tetrazole derivatives in environmental and microbial studies (Trevors Jt, 1984).
特性
製品名 |
5-(2-phenyl-4-triazolyl)-2H-tetrazole |
|---|---|
分子式 |
C9H7N7 |
分子量 |
213.2 g/mol |
IUPAC名 |
5-(2-phenyltriazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-7(5-3-1)16-10-6-8(13-16)9-11-14-15-12-9/h1-6H,(H,11,12,14,15) |
InChIキー |
SGEBOFZTVYARIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=NNN=N3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



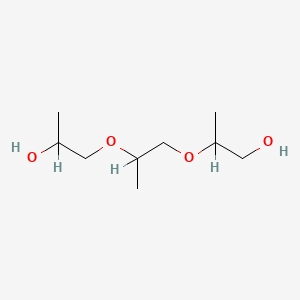
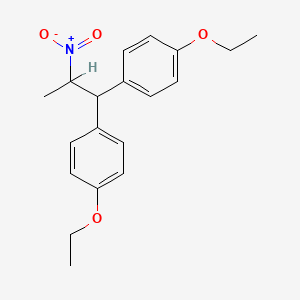
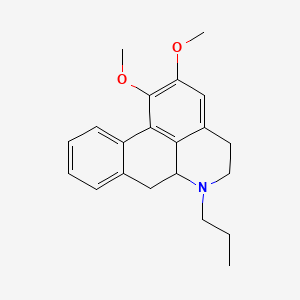
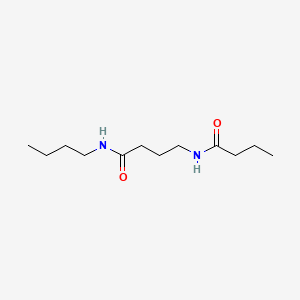
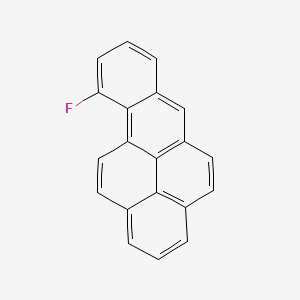
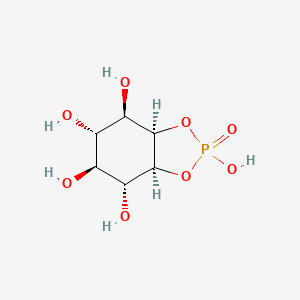
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
